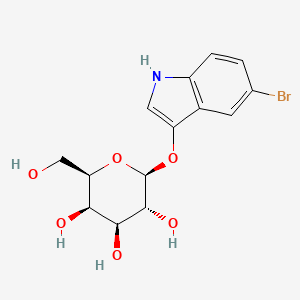

5-ブロモ-3-インドリル-β-D-ガラクトピラノシド

概要

説明

The compound (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule featuring a brominated indole moiety attached to a sugar derivative

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. The brominated indole moiety can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. The indole scaffold is a common motif in many bioactive molecules, and modifications to this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

Target of Action

The primary target of 5-Bromo-3-indolyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme is responsible for cleaving β-D-galactopyranosides, a type of sugar molecule . In molecular biology, β-galactosidase is often used as a reporter gene to monitor gene expression .

Mode of Action

5-Bromo-3-indolyl-beta-D-galactopyranoside is a substrate for β-galactosidase . When this compound is cleaved by β-galactosidase, it yields galactose and 5-bromo-4-chloro-3-hydroxyindole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product which is insoluble .

Biochemical Pathways

The cleavage of 5-Bromo-3-indolyl-beta-D-galactopyranoside by β-galactosidase is a key step in the Lac gene detection system . This system is used in molecular biology to detect the activity of β-galactosidase, which is encoded by the lacZ gene . The blue product formed after the cleavage of 5-Bromo-3-indolyl-beta-D-galactopyranoside allows for easy visual detection of β-galactosidase activity .

Pharmacokinetics

It is known that this compound is soluble in dimethylformamide and dimethylformamide/water (1:1 v/v), which may influence its distribution and elimination .

Result of Action

The cleavage of 5-Bromo-3-indolyl-beta-D-galactopyranoside by β-galactosidase results in the formation of an intensely blue product . This color change provides a visual indication of β-galactosidase activity and can be used to identify bacterial colonies expressing the lacZ gene .

Action Environment

The action of 5-Bromo-3-indolyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and light. For instance, this compound should be stored in a freezer (-20°C) and away from oxidizing agents . Furthermore, it is recommended to protect this compound from light to prevent premature oxidation .

生化学分析

Biochemical Properties

5-Bromo-3-indolyl-beta-D-galactopyranoside serves as a substrate for the enzyme beta-galactosidase. When beta-galactosidase cleaves the glycosidic bond in 5-Bromo-3-indolyl-beta-D-galactopyranoside, it produces an indigo-blue chromophore. This reaction is crucial for identifying lac-positive bacterial colonies and is extensively used in Lac gene detection systems . The compound interacts specifically with beta-galactosidase, and this interaction is characterized by the hydrolysis of the glycosidic bond, leading to the formation of the colored product .

Cellular Effects

5-Bromo-3-indolyl-beta-D-galactopyranoside influences various cellular processes by serving as a reporter for beta-galactosidase activity. In cells expressing beta-galactosidase, the compound is hydrolyzed, resulting in the formation of a blue precipitate. This allows researchers to visualize and quantify beta-galactosidase activity in different cell types. The presence of 5-Bromo-3-indolyl-beta-D-galactopyranoside does not significantly alter cell signaling pathways, gene expression, or cellular metabolism, making it a reliable tool for studying beta-galactosidase activity without interfering with normal cellular functions .

Molecular Mechanism

The molecular mechanism of 5-Bromo-3-indolyl-beta-D-galactopyranoside involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-3-indolyl, which then undergoes oxidation and dimerization to form the insoluble indigo-blue chromophore . This reaction is highly specific to beta-galactosidase, making 5-Bromo-3-indolyl-beta-D-galactopyranoside an ideal substrate for detecting the enzyme’s activity in various assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-indolyl-beta-D-galactopyranoside are stable over time, provided the compound is stored correctly. It is recommended to store the compound in a freezer at -20°C to maintain its stability . Over time, the compound may degrade if exposed to oxidizing agents or if not stored properly. When used in assays, the formation of the indigo-blue chromophore is rapid and stable, allowing for reliable detection of beta-galactosidase activity .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-indolyl-beta-D-galactopyranoside in animal models vary with dosage. At optimal dosages, the compound effectively serves as a substrate for beta-galactosidase without causing adverse effects. At high doses, there may be potential toxic effects, although specific studies on toxicity in animal models are limited . It is essential to determine the appropriate dosage to avoid any adverse effects while ensuring accurate detection of beta-galactosidase activity .

Metabolic Pathways

5-Bromo-3-indolyl-beta-D-galactopyranoside is primarily involved in the metabolic pathway of beta-galactosidase activity. The enzyme hydrolyzes the compound, leading to the formation of the indigo-blue chromophore. This reaction does not significantly impact other metabolic pathways, as the compound is specifically designed to interact with beta-galactosidase . The presence of 5-Bromo-3-indolyl-beta-D-galactopyranoside does not alter metabolic flux or metabolite levels in cells .

Transport and Distribution

Within cells and tissues, 5-Bromo-3-indolyl-beta-D-galactopyranoside is transported and distributed based on its solubility properties. The compound is soluble in dimethylformamide and dimethylformamide/water mixtures, allowing it to be effectively delivered to cells expressing beta-galactosidase . Once inside the cells, the compound is hydrolyzed by beta-galactosidase, resulting in the formation of the indigo-blue chromophore at the site of enzymatic activity .

Subcellular Localization

The subcellular localization of 5-Bromo-3-indolyl-beta-D-galactopyranoside is primarily determined by the presence of beta-galactosidase. The compound is hydrolyzed at the site where beta-galactosidase is active, leading to the formation of the indigo-blue chromophore in specific cellular compartments . This localization allows researchers to visualize and study the activity of beta-galactosidase within different subcellular regions, providing valuable insights into cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:

Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.

Glycosylation: The brominated indole is then subjected to glycosylation with a protected sugar derivative. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the glycosidic bond.

Deprotection: The final step involves the removal of protecting groups from the sugar moiety to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and glycosylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The brominated indole can be reduced to remove the bromine atom, yielding the parent indole compound.

Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly used for the reduction of the brominated indole.

Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Major Products

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of the parent indole compound.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

(2S,3R,4S,5R,6R)-2-[(5-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure with a chlorine atom instead of bromine.

(2S,3R,4S,5R,6R)-2-[(5-fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure with a fluorine atom instead of bromine.

(2S,3R,4S,5R,6R)-2-[(5-iodo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can lead to stronger interactions with biological targets and potentially different pharmacokinetic properties.

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMATFDVHBYOS-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97753-82-7 | |

| Record name | 5-Bromo-3-indolyl-beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097753827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Bromo-3-indolyl-beta-D-galactopyranoside enable the detection of β-galactosidase activity?

A1: 5-Bromo-3-indolyl-beta-D-galactopyranoside acts as a chromogenic substrate for β-galactosidase. The enzyme hydrolyzes 5-Bromo-3-indolyl-beta-D-galactopyranoside, releasing 5-bromo-4-chloro-3-indoxyl. This product undergoes oxidation, spontaneously dimerizing to form an intensely colored blue precipitate. [, ] This color change allows for the visual detection and even quantification of β-galactosidase activity.

Q2: What are the advantages of using 5-Bromo-3-indolyl-beta-D-galactopyranoside in combination with nitro blue tetrazolium for detecting β-galactosidase?

A2: Research indicates that using 5-Bromo-3-indolyl-beta-D-galactopyranoside with nitro blue tetrazolium offers several advantages for β-galactosidase detection. Firstly, this combination significantly increases the sensitivity of the assay, enabling the detection of femtomolar (10-15 mole) quantities of the enzyme. [] Secondly, the reaction produces a distinct and permanent blue color, ensuring clear visualization and minimizing concerns about fading. [] Lastly, the reaction is highly localized on the nitrocellulose sheets used in the assay, minimizing diffusion and resulting in excellent resolution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1211192.png)